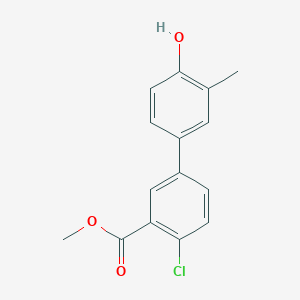
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% (5-F3MP-3M) is a phenolic compound that has been studied for its potential applications in the field of scientific research. It is a fluorinated aromatic compound, which is a class of compounds that are characterized by a high degree of stability and resistance to oxidation. 5-F3MP-3M is a common building block for organic synthesis and is used in the preparation of a variety of organic compounds.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% has been studied for its potential applications in scientific research. It has been used as a building block for the synthesis of a variety of organic compounds and as a starting material for the synthesis of pharmaceuticals. 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% has also been used as an intermediate in the synthesis of a variety of fluorescent dyes and as a reagent for the synthesis of a variety of other organic compounds. In addition, 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% has been studied for its potential applications in the field of nanotechnology.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% is not well understood. However, it is believed that the compound acts as a catalyst in the synthesis of organic compounds and is able to facilitate the formation of strong covalent bonds between the reactants. In addition, the compound may also act as a Lewis acid, which is a type of molecule that is able to accept electrons from other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% are not well understood. However, it is believed that the compound may act as an antioxidant, which means that it may be able to scavenge free radicals and prevent them from damaging cells and tissues. In addition, the compound may also be able to reduce inflammation and may have anti-cancer properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% in laboratory experiments include its high purity, its stability, and its ability to facilitate the formation of strong covalent bonds between reactants. The limitations of using 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% in laboratory experiments include its potential toxicity and its potential to act as a catalyst in the synthesis of other organic compounds.
Direcciones Futuras
Potential future directions for 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% include further research into its potential applications in nanotechnology, its potential as an antioxidant, and its potential anti-cancer properties. In addition, further research into the biochemical and physiological effects of the compound may lead to new uses for the compound in the field of medicine. Finally, further research into the synthesis methods for 5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% may lead to more efficient and cost-effective production methods.
Métodos De Síntesis
5-(4-Fluoro-3-trifluoromethylphenyl)-3-methylphenol, 95% can be synthesized through two different routes. The first route involves the reaction of 4-fluoro-3-trifluoromethylphenol and 3-methylphenol in the presence of a catalyst. This reaction is carried out at a temperature of 100°C and yields a product with a purity of 95%. The second route involves the reaction of 4-fluoro-3-trifluoromethylbenzaldehyde and 3-methylphenol in the presence of a catalyst. This reaction is carried out at a temperature of 80°C and yields a product with a purity of 95%.
Propiedades
IUPAC Name |
3-[4-fluoro-3-(trifluoromethyl)phenyl]-5-methylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O/c1-8-4-10(6-11(19)5-8)9-2-3-13(15)12(7-9)14(16,17)18/h2-7,19H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLQHRSPXMJVHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)O)C2=CC(=C(C=C2)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00684021 |
Source


|
| Record name | 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261960-71-7 |
Source


|
| Record name | 4'-Fluoro-5-methyl-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00684021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372405.png)
![5-[3-(Cyclopropylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372410.png)

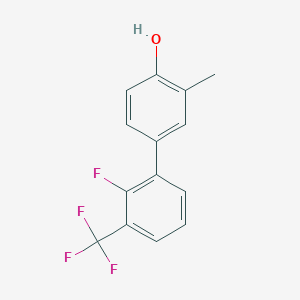
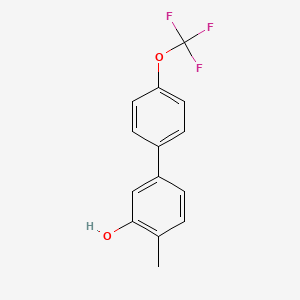

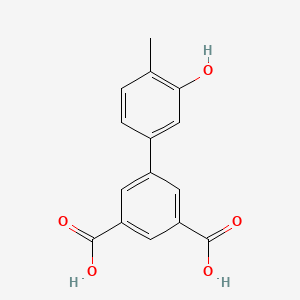


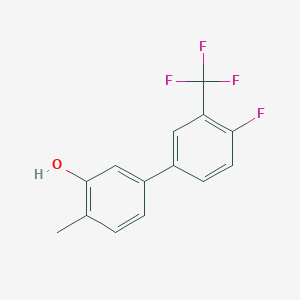
![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372485.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-methylphenol, 95%](/img/structure/B6372491.png)

